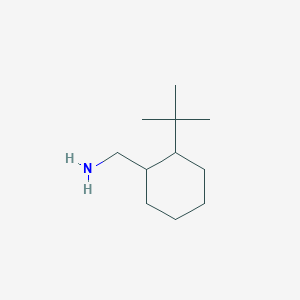

(2-叔丁基环己基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the reaction between 3,5-di-(tert-butyl)-o-benzoquinone and aromatic amines under oxidative conditions leads to the formation of pentaheterocyclic compounds, which are structurally complex and exhibit strong red luminescence . Another study reports the electrochemical hydrodimerisation of Methyl 4-tert-butylcyclohex-1-enecarboxylate, which is highly stereoselective and results in a dimer with axial cyclohexyl rings and methoxycarbonyl groups . Additionally, the nucleophilic addition reactions of 2-lithiated indoles with chiral N-tert-butanesulfinyl aldimines produce chiral (2-indolyl) methanamine derivatives with excellent diastereoselectivities . Lastly, the ambient-temperature synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine showcases a condensation reaction that could be analogous to the synthesis of (2-Tert-butylcyclohexyl)methanamine .

Molecular Structure Analysis

The molecular structures of related compounds are determined using various techniques such as X-ray crystallography, which confirmed the structure of the hydrodimer of Methyl 4-tert-butylcyclohex-1-enecarboxylate . The molecular structure of the pentaheterocyclic compounds was also determined by X-ray crystallography, providing a deeper understanding of the reaction mechanism .

Chemical Reactions Analysis

The chemical reactions involving tert-butylcyclohexyl compounds are diverse. The oxidative conditions in the reaction between 3,5-di-(tert-butyl)-o-benzoquinone and aromatic amines lead to complex pentaheterocyclic systems . The electrochemical hydrodimerisation reaction is governed by stereoelectronic control, indicating a specific reaction pathway . The nucleophilic addition reactions for the synthesis of chiral (2-indolyl) methanamine derivatives do not require additional Lewis acids, which simplifies the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include strong red luminescence with small Stokes shifts, short fluorescent lifetimes, and high quantum yields for the pentaheterocyclic compounds . The hydrodimer of Methyl 4-tert-butylcyclohex-1-enecarboxylate exhibits specific stereochemistry due to the stereoelectronic effects during its formation . The chiral (2-indolyl) methanamine derivatives are obtained with high diastereoselectivity, which is crucial for their potential application in asymmetric synthesis .

科学研究应用

在不同溶剂中的构象分析

研究表明,对环己胺衍生物的构象行为引起了极大的兴趣,其中类似叔丁基基团和胺基的取向已在各种溶剂中进行了分析。一项研究突出了构象对溶剂的异常强烈依赖性,表明溶剂相互作用可以显著影响构象平衡,从而影响(2-叔丁基环己基)甲胺衍生物的化学性质。这对于理解这些分子在不同环境中的溶解性、反应性和相互作用具有重要意义,与它们在化学合成和材料科学中的应用相关 (C. Perrin, M. A. Fabian, & I. Rivero, 1998)。

光细胞毒性和细胞成像

另一个研究领域涉及开发含有叔丁基环己胺衍生物等配体的铁(III)配合物,用于光细胞毒性和细胞成像应用。这些配合物在红光下表现出独特的性质,使它们适用于靶向癌症治疗和成像。这项研究为进一步探讨涉及(2-叔丁基环己基)甲胺衍生物的金属配合物在治疗和诊断应用方面提供了基础,开辟了光动力疗法和生物成像的新途径 (Uttara Basu et al., 2014)。

合成新化合物

报道了利用(2-叔丁基环己基)甲胺作为前体在室温下合成新化合物,展示了这种化学物质在创造具有潜在应用于制药和有机材料的新分子方面的多功能性。这项研究强调了(2-叔丁基环己基)甲胺在合成有机化学中的重要性,为具有独特性质的新结构提供了一条途径 (Diana Becerra, J. Cobo, & Juan C Castillo, 2021)。

安全和危害

“(2-Tert-butylcyclohexyl)methanamine” is classified with the signal word “Danger” and is associated with the hazard statements H314 and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, ensuring adequate ventilation, and not eating, drinking, or smoking when using this product .

属性

IUPAC Name |

(2-tert-butylcyclohexyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-11(2,3)10-7-5-4-6-9(10)8-12/h9-10H,4-8,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJUIYLDLKQNTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCCC1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2547410.png)

![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-pentylcyclohexyl)aniline](/img/structure/B2547416.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2547417.png)

![2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime](/img/structure/B2547424.png)

![Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2547425.png)

![1-benzyl-4-hydroxy-N~5~-(2-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2547427.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2547431.png)